molecular formula C13H10BrN B11858664 4-(4-Bromostyryl)pyridine

4-(4-Bromostyryl)pyridine

Cat. No.: B11858664
M. Wt: 260.13 g/mol
InChI Key: NCCUVLVSLIAHIC-OWOJBTEDSA-N
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Description

4-(4-Bromostyryl)pyridine is an organic compound with the molecular formula C13H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromostyryl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromostyryl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminostyryl derivative, while oxidation would produce a bromobenzaldehyde derivative .

Mechanism of Action

The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromostyryl)pyridine is unique due to the presence of both the bromine atom and the styryl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of molecular interactions .

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+

InChI Key

NCCUVLVSLIAHIC-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Br

Origin of Product

United States

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